molecular formula C18H23N3 B8628891 (4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester

(4-Phenyl-piperazin-2-ylmethyl)-carbamic acid tert-butyl ester

Cat. No. B8628891
M. Wt: 281.4 g/mol
InChI Key: VSYZSVPGABQAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05051422

Procedure details

To 4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide (28.5 g, 96 mmol) dissolved in tetrahydrofuran (220 mL) add lithium aluminum hydride (9.0 g,0.24 mol) portionwise. Stir and heat the reaction to reflux. Monitor the progress of the reaction by thin-layer chromatography. Upon completion, slowly add water (9 mL), 2N NaOH (9 ml), and H2O (27 mL). Suction filter the slurry through celite and wash the pad with ethyl acetate (500 mL). Remove the solvent in vacuo to give a brown oil. Flash chromatograph the oil on silica (400 g) with 19/1 CH2Cl2 /MeOH to give the title compound.
Name
4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Four
Name
Quantity
27 mL
Type
reactant
Reaction Step Five
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:9]([C:20]([NH2:22])=O)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(Cl)Cl.CO>[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:9]([CH2:20][NH2:22])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6,8.9,11.12|

Inputs

Step One
Name
4-phenyl-1-(phenylmethyl)-2-piperazinecarboxamide
Quantity
28.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CC(N(CC1)CC1=CC=CC=C1)C(=O)N
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
9 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
27 mL
Type
reactant
Smiles
O
Step Six
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Monitor the progress of the reaction by thin-layer chromatography
FILTRATION
Type
FILTRATION
Details
Suction filter the slurry through celite
WASH
Type
WASH
Details
wash the pad with ethyl acetate (500 mL)
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown oil

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CC(N(CC1)CC1=CC=CC=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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